呋喃-3-基(异吲哚啉-2-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

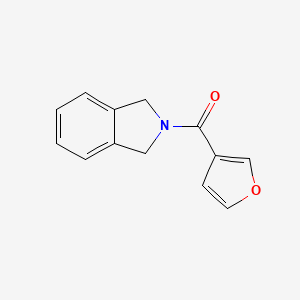

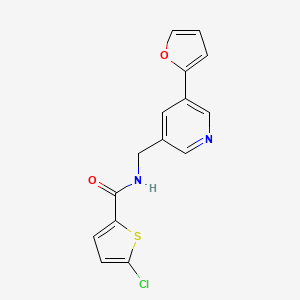

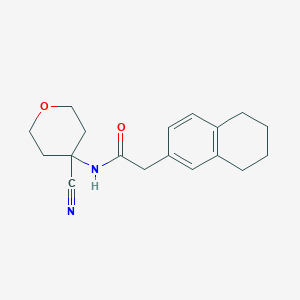

Furan-3-yl(isoindolin-2-yl)methanone is a compound that can be synthesized through various methods involving furan derivatives. The compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, and an isoindolinone structure, which is a bicyclic system containing an isoindoline fused to a ketone group.

Synthesis Analysis

The synthesis of compounds related to furan-3-yl(isoindolin-2-yl)methanone has been explored through different synthetic routes. One method involves an intramolecular Diels-Alder cycloaddition (IMDAF) reaction of 2-amido substituted furans, which leads to the formation of hexahydroindolinones . Another approach is a one-pot selective cascade process that successfully synthesizes enantiopure tricyclic isoindolinones from furan derivatives, which is a straightforward method yielding good overall results . Additionally, the synthesis of spiro[furan-2,1'-isoindolin]-3'-ones from 2-(4-hydroxybut-1-yn-1-yl)benzonitriles and aryl aldehydes under the action of triflic acid has been demonstrated, involving a one-pot, three-component reaction .

Molecular Structure Analysis

The molecular structure of furan-3-yl(isoindolin-2-yl)methanone derivatives is complex, often involving multiple ring systems. The IMDAF reaction used in the synthesis of hexahydroindolinones results in a stereochemical outcome where the sidearm of the tethered alkenyl group is oriented syn with respect to the oxygen bridge . The tricyclic isoindolinones synthesized through the cascade process involve the formation of five new bonds, including C-C, C-O, and C-N bonds . The spiro compounds synthesized from benzonitriles and aryl aldehydes involve the formation of two five-membered rings, one C-N bond, two C-O bonds, and one C-C bond .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of furan-3-yl(isoindolin-2-yl)methanone derivatives are diverse and include cycloadditions, ring openings, and cascade reactions. The IMDAF reaction leads to a nitrogen-assisted ring opening and subsequent rearrangement to form the ketone . The one-pot cascade process for synthesizing tricyclic isoindolinones involves a selective sequence that forms multiple bonds in a single step . The synthesis of spiro compounds involves intramolecular sequential Prins and Ritter reactions, followed by ring opening and final cyclization .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of furan-3-yl(isoindolin-2-yl)methanone are not detailed in the provided papers, the properties can be inferred based on the structural features and synthetic methods. The presence of multiple ring systems and heteroatoms likely contributes to the compound's polarity, solubility, and reactivity. The methods used for synthesis, such as the IMDAF reaction and the one-pot cascade process, suggest that the compound and its derivatives can be synthesized under relatively mild conditions, which may be indicative of their stability . The use of Lewis acids and Brønsted acids in the reactions may also influence the physical properties of the resulting compounds .

科学研究应用

食品安全和毒性

- 由于呋喃衍生物(如呋喃-3-基(异吲哚啉-2-基)甲酮)作为污染物存在于各种食品中,因此它们在食品科学中引起了极大的兴趣。研究探索了呋喃的形成途径、发生、膳食暴露和潜在健康影响,包括它们的代谢和暴露生物标志物的鉴定。强调了采取策略以降低食品中的呋喃水平以增强安全性和公共卫生的必要性(Yiju Zhang & Yu Zhang, 2022)。

环境和生化应用

- 对甲烷利用细菌(称为甲烷营养菌)的研究揭示了这些生物将甲烷转化为有价值产品的潜力,包括单细胞蛋白、生物聚合物和各种代谢物。这表明利用呋喃化合物作为中间体或最终产品的生物技术应用范围更广(P. Strong, S. Xie, & W. Clarke, 2015)。

聚合物和材料科学

将生物质转化为呋喃衍生物(如 5-羟甲基糠醛 (HMF))及其随后转化为聚合物、功能材料和燃料是一个重要的研究领域。这些研究旨在寻找不可再生碳氢化合物来源的可持续替代品,其中呋喃衍生物在新一代材料的开发中发挥着至关重要的作用(V. M. Chernyshev, O. A. Kravchenko, & V. Ananikov, 2017)。

呋喃衍生物的一组糠醛的催化转化为环戊酮及其衍生物已被综述。这些化合物是合成广泛的商业上有价值的产品的关键石化中间体,表明呋喃衍生物在化学合成中的多功能性(S. Dutta & N. Bhat, 2021)。

生化增值和药理学

探索了呋喃的生化增值,重点是它们固有的不稳定性和给合成改性带来的挑战。由于酶的高选择性和所需的温和反应条件,生物催化被强调为一种有希望的替代方法。这一领域强调了呋喃衍生物在开发新型生化工艺和产品方面的潜力(P. Domínguez de María & N. Guajardo, 2017)。

对天然存在的植物异喹啉 N-氧化生物碱的研究表明,它们与呋喃-3-基(异吲哚啉-2-基)甲酮具有相似的结构,并具有多种生物活性。这些化合物因其抗菌、抗菌、抗肿瘤活性以及作为药物发现的先导物的潜力而被探索,表明呋喃衍生物具有广泛的药理学意义(V. Dembitsky, T. Gloriozova, & V. Poroikov, 2015)。

作用机制

Target of Action

Furan-3-yl(isoindolin-2-yl)methanone is a complex compound that likely interacts with multiple targets. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that the biological action of compounds like chalcones, which have a similar structure, is thought to be due to the conjugation of the double bond with the carbonyl group . This allows them to interact with various biological targets and induce a range of effects.

Biochemical Pathways

It’s known that indole derivatives, which share structural similarities with this compound, can affect a wide range of biological pathways . For instance, they can interfere with the replication of viruses, reduce inflammation, inhibit the growth of cancer cells, and more .

Result of Action

The molecular and cellular effects of Furan-3-yl(isoindolin-2-yl)methanone’s action are likely diverse, given the range of potential targets and pathways it may affect. For instance, if it acts similarly to other indole derivatives, it could have antiviral effects by inhibiting viral replication, anticancer effects by inhibiting cell proliferation, and anti-inflammatory effects by reducing the production of inflammatory mediators .

属性

IUPAC Name |

1,3-dihydroisoindol-2-yl(furan-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(12-5-6-16-9-12)14-7-10-3-1-2-4-11(10)8-14/h1-6,9H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOPXOUASLFEQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2531609.png)

![7-[2-[butyl(methyl)amino]ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2531615.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2531616.png)

![2-[(5-Butan-2-ylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2531621.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2531626.png)

![5-[2-(2,4-Difluorophenyl)diazenyl]-2-(methylsulfanyl)-4,6-pyrimidinediol](/img/structure/B2531628.png)